molecular formula C12H27Cl3O4Si2 B14299787 Tributyl trichlorosilyl orthosilicate CAS No. 112142-47-9

Tributyl trichlorosilyl orthosilicate

Katalognummer: B14299787
CAS-Nummer: 112142-47-9
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: KPXASRZTHPQSHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl trichlorosilyl orthosilicate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of both trichlorosilyl and orthosilicate groups, making it a unique and versatile compound in various chemical applications. This compound is known for its high reactivity and is used in a variety of industrial and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(C4H9O)4Si+HSiCl3(C4H9)3SiOSiCl3+C4H9OH\text{(C}_4\text{H}_9\text{O})_4\text{Si} + \text{HSiCl}_3 \rightarrow \text{(C}_4\text{H}_9)_3\text{SiOSiCl}_3 + \text{C}_4\text{H}_9\text{OH} (C4​H9​O)4​Si+HSiCl3​→(C4​H9​)3​SiOSiCl3​+C4​H9​OH

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.

    Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with different functional groups.

    Hydrolysis: The major products are silanols and orthosilicic acid.

    Condensation Reactions: The major products are siloxane polymers.

Wissenschaftliche Forschungsanwendungen

Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyltin Chloride: Similar in structure but contains tin instead of silicon.

    Trichlorosilane: Contains the trichlorosilyl group but lacks the orthosilicate component.

    Tetraethyl Orthosilicate: Contains the orthosilicate group but lacks the trichlorosilyl component.

Uniqueness

Tributyl trichlorosilyl orthosilicate is unique due to the presence of both trichlorosilyl and orthosilicate groups, which impart distinct reactivity and versatility. This dual functionality makes it valuable in applications where both silicon and orthosilicate chemistry are required.

Eigenschaften

CAS-Nummer

112142-47-9

Molekularformel

C12H27Cl3O4Si2

Molekulargewicht

397.9 g/mol

IUPAC-Name

tributyl trichlorosilyl silicate

InChI

InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3

InChI-Schlüssel

KPXASRZTHPQSHR-UHFFFAOYSA-N

Kanonische SMILES

CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.